molecular formula C11H11NO2 B6591873 3,3-Dimethyl-3H-indole-4-carboxylic acid CAS No. 1715960-51-2

3,3-Dimethyl-3H-indole-4-carboxylic acid

Cat. No.: B6591873
CAS No.: 1715960-51-2
M. Wt: 189.21 g/mol
InChI Key: MHONCNTZCBMMQM-UHFFFAOYSA-N
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Description

3,3-Dimethyl-3H-indole-4-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-3H-indole-4-carboxylic acid typically involves the reaction of isopropenylmagnesium bromide with 4-bromo-3-nitrotoluene under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C. This reaction yields 2,4-dimethyl-7-bromoindole, which can be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-3H-indole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethyl-3H-indole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-3H-indole-2-carboxylic acid
  • 3,3-Dimethyl-3H-indole-5-carboxylic acid
  • 3,3-Dimethyl-3H-indole-6-carboxylic acid

Uniqueness

3,3-Dimethyl-3H-indole-4-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

3,3-dimethylindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-11(2)6-12-8-5-3-4-7(9(8)11)10(13)14/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHONCNTZCBMMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=NC2=CC=CC(=C21)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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